molecular formula C17H28N8O6 B10758881 Tetrahedral intermediate OF blasticidin S

Tetrahedral intermediate OF blasticidin S

Cat. No.: B10758881
M. Wt: 440.5 g/mol
InChI Key: MVFPGTZTOAHVBP-HXYLPHSESA-N
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Description

The tetrahedral intermediate of blasticidin S is a crucial compound in the study of nucleoside antibiotics. Blasticidin S itself is a nucleoside analogue antibiotic that disrupts protein translation in various organisms, including bacteria, fungi, and human cells . The tetrahedral intermediate plays a significant role in the mechanism of action of blasticidin S, particularly in its interaction with ribosomal RNA.

Chemical Reactions Analysis

Types of Reactions: The tetrahedral intermediate of blasticidin S undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of the this compound include modified nucleoside analogues with enhanced antibacterial and antifungal properties . These products are valuable for developing new antibiotics and studying the mechanisms of protein translation inhibition.

Properties

Molecular Formula

C17H28N8O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-[(6S)-6-amino-6-hydroxy-2-oxo-1H-pyrimidin-3-yl]-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C17H28N8O6/c1-24(15(19)20)6-4-9(18)8-11(26)22-10-2-3-12(31-13(10)14(27)28)25-7-5-17(21,30)23-16(25)29/h2-3,5,7,9-10,12-13,30H,4,6,8,18,21H2,1H3,(H3,19,20)(H,22,26)(H,23,29)(H,27,28)/t9-,10-,12+,13-,17-/m0/s1

InChI Key

MVFPGTZTOAHVBP-HXYLPHSESA-N

Isomeric SMILES

CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=C[C@@](NC2=O)(N)O)N)C(=N)N

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(NC2=O)(N)O)N)C(=N)N

Origin of Product

United States

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